![molecular formula C14H17N3O3S B2592868 Ethyl 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate CAS No. 1226440-21-6](/img/structure/B2592868.png)
Ethyl 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (furan, thiadiazole, and piperidine) indicates a highly conjugated system, which could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Scientific Research Applications
- Anticancer Potential : Researchers explore the compound’s ability to inhibit cancer cell growth. Its unique structure may interfere with specific pathways, making it a potential candidate for novel anticancer drugs .
- Neuroprotective Effects : Investigations into its neuroprotective properties could lead to therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Organic Semiconductors : The piperidine-based structure could serve as a building block for organic semiconductors. These materials find applications in flexible electronics and optoelectronic devices .
- Photovoltaics : Researchers study its potential as a light-absorbing material in solar cells. Its conjugated system may enhance charge transport and efficiency .
- Water Purification : The compound’s thiadiazole moiety suggests potential as an adsorbent for heavy metal ions in water treatment. Its furan group may enhance selectivity .
- Antioxidant Properties : Investigations into its antioxidant capacity could lead to eco-friendly alternatives for scavenging free radicals .
- Quantum Chemical Calculations : Researchers use computational methods to predict its electronic properties, stability, and reactivity. Insights aid in designing derivatives with desired properties .
- Metal Complexes : The carboxylate group allows for coordination with transition metals. Researchers explore its potential as a ligand in catalysis or supramolecular assemblies .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Environmental Chemistry
Computational Chemistry and Molecular Modeling
Coordination Chemistry
Pharmacology and Toxicology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-19-14(18)17-7-5-10(6-8-17)12-15-16-13(21-12)11-4-3-9-20-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAOJJUCZHVYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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